molecular formula C17H16N4OS B14100990 N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14100990
M. Wt: 324.4 g/mol
InChI Key: YIQOOUFZSLFXJA-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-(methylthio)benzylamine, which is then reacted with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various biological activities.

    Benzimidazole: Another heterocyclic compound with a range of pharmacological properties.

    Thiazole: Known for its diverse biological activities, including antimicrobial and anticancer effects.

Uniqueness

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the methylthio and benzyl groups, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other triazole derivatives.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

YIQOOUFZSLFXJA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3

Origin of Product

United States

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